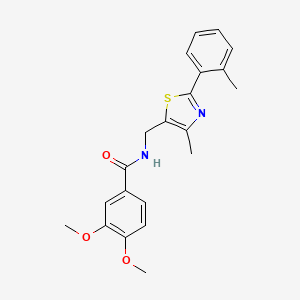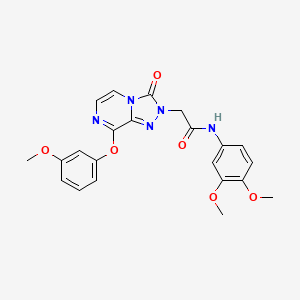
N-1,3-benzodioxol-5-yl-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-1,3-benzodioxol-5-yl-N’-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea” is a complex organic molecule that contains several functional groups, including a benzodioxol group, a morpholinyl group, a phenylquinolinyl group, and a urea group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the connectivity of its functional groups. Unfortunately, without more specific information or experimental data (such as X-ray crystallography or NMR spectroscopy data), it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the urea group could potentially participate in acid-base reactions, the benzodioxol group might undergo electrophilic aromatic substitution reactions, and the morpholinyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties such as its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Antiproliferative and Anticancer Activities
Research has focused on the design, synthesis, and biological evaluation of urea and bis-urea derivatives, including those with structural similarities to the mentioned compound, for their antiproliferative and anticancer properties. For instance, novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have shown promising antiproliferative screening in vitro against various cancer cell lines, including breast carcinoma MCF-7 cell line. Certain derivatives exhibited high antioxidant activity and antimicrobial activity, highlighting their potential as lead compounds in the development of new anticancer drugs (Perković et al., 2016).
Enzyme Inhibition and Biological Evaluation
Further studies have synthesized and evaluated urea derivatives for their enzyme inhibition capabilities and anticancer investigations. Some derivatives were tested for urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition assays, showing varying degrees of inhibition. Additionally, these compounds have been explored for their effects on prostate cancer cell lines, indicating the potential for targeted therapeutic applications (Mustafa et al., 2014).
Antimicrobial Activity
The synthesis and antimicrobial activity of derivatives incorporating the 1,3-benzodioxol moiety have been reported. For example, compounds have been synthesized and tested for their activity against various microbial strains, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger, demonstrating significant antimicrobial potential. This highlights the versatility of these compounds in potentially addressing a range of infectious diseases (Attia et al., 2014).
Antiviral Research
Compounds structurally related to the mentioned urea derivative have also been synthesized and evaluated for their antiviral activities. A study on morpholine substituted sulfonamide and urea derivatives showed enhanced antiviral activity against an avian paramyxovirus, suggesting potential application in antiviral drug development (Selvakumar et al., 2018).
Supramolecular Chemistry
Research into the supramolecular structures of compounds with the benzodioxol moiety has led to insights into their hydrogen bonding and pi-pi stacking interactions. These studies provide a foundation for understanding the molecular basis of the biological activities of these compounds and their potential applications in designing supramolecular assemblies for various purposes (Low et al., 2002).
Mécanisme D'action
Target of Action
The primary target of this compound is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell adhesion, migration, and proliferation.
Mode of Action
The compound interacts with its target by binding to the SH2 structural domain , inhibiting STAT3 phosphorylation , translocation, and downstream gene transcription . This interaction leads to changes in the cellular processes regulated by the Ephrin type-B receptor 4.
Biochemical Pathways
The affected pathways primarily involve the signal transducer and activator of transcription 3 (STAT3) pathway . The inhibition of STAT3 phosphorylation disrupts the normal signaling processes, leading to downstream effects on cell proliferation and survival.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis . This is achieved through the disruption of the STAT3 pathway and the subsequent effects on cell survival and growth .
Safety and Hazards
Orientations Futures
The future research directions for this compound could be quite diverse, depending on its properties and potential applications. It could be studied further to better understand its chemical reactivity, to optimize its synthesis, to explore its potential uses in various fields, or to investigate its safety and environmental impact .
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6/c1-30-15-5-4-6-16(12-15)33-21-20-25-27(22(29)26(20)10-9-23-21)13-19(28)24-14-7-8-17(31-2)18(11-14)32-3/h4-12H,13H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFQSNVMOXQPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

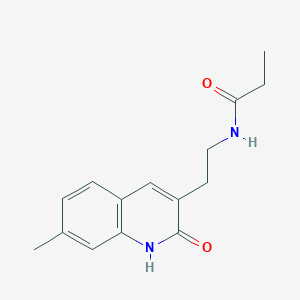
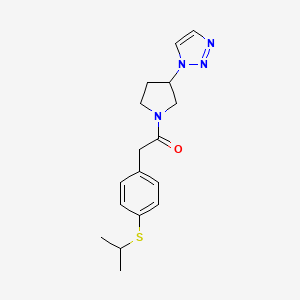

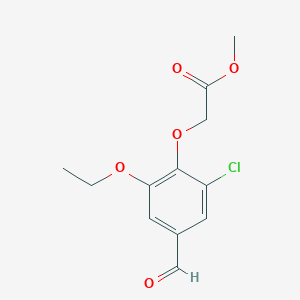
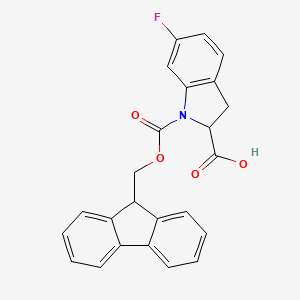

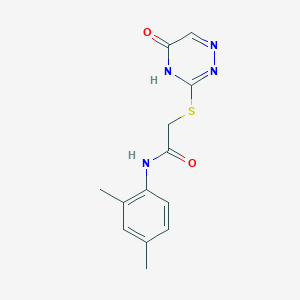
![2-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2797928.png)
![4-piperidin-1-ylsulfonyl-N-[4-[4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2797929.png)
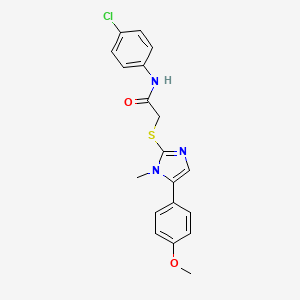
![N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2797931.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2797933.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797934.png)
